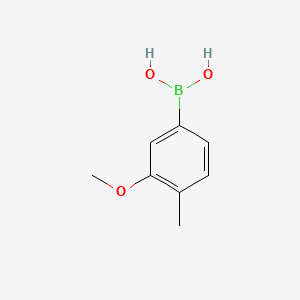

3-Methoxy-4-methylphenylboronic acid

Vue d'ensemble

Description

3-Methoxy-4-methylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylphenylboronic acid typically involves the reaction of 3-methoxy-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Reagents: 3-methoxy-4-methylphenyl magnesium bromide, trimethyl borate

Solvent: Anhydrous ether

Temperature: Room temperature to reflux

Hydrolysis: Acidic work-up with hydrochloric acid.

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve similar synthetic routes but are scaled up and optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxy-4-methylphenylboronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or water), temperature (80-100°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

Key Building Block

3-Methoxy-4-methylphenylboronic acid is primarily utilized in organic synthesis, especially in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The compound serves as a versatile reagent for synthesizing substituted phenyl derivatives, which are essential in various chemical industries .

Case Study: Synthesis of Pharmaceuticals

In a study published by the Royal Society of Chemistry, this compound was effectively used to synthesize novel pharmaceutical compounds through arylation reactions. The results demonstrated high yields and selectivity, showcasing its potential in developing new drug candidates .

Drug Development

Medicinal Chemistry

The compound plays a crucial role in medicinal chemistry as it is involved in the design and synthesis of boron-containing drugs. These drugs have been shown to enhance therapeutic efficacy against diseases such as cancer by targeting specific biological pathways .

Example: Anticancer Agents

Research indicates that boron-containing compounds can improve the effectiveness of chemotherapeutic agents by enhancing their selectivity towards cancer cells. A study highlighted the use of this compound in developing targeted therapies that minimize side effects compared to traditional chemotherapy .

Bioconjugation

Selective Binding Properties

One of the notable features of this compound is its ability to selectively bind to diols. This property is exploited in bioconjugation processes for creating targeted drug delivery systems .

Application in Diagnostics

The selective binding capability has been utilized in diagnostic applications, particularly for glucose sensing. The compound's interaction with glucose can be harnessed for developing biosensors that detect blood sugar levels, which is crucial for diabetes management .

Material Science

Development of Advanced Materials

In material science, this compound is employed in synthesizing advanced materials such as polymers and nanomaterials. These materials have applications in electronics and sensors due to their unique electrical properties .

Nanocomposites

Research has shown that incorporating this boronic acid into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for high-performance applications in various industries .

Analytical Chemistry

Improving Analytical Techniques

The compound is also utilized in analytical chemistry, particularly in chromatography techniques. Its presence improves the separation and detection of biomolecules, facilitating more accurate analyses .

Case Study: Chromatographic Analysis

In a study focusing on the separation of complex mixtures, the inclusion of this compound significantly improved resolution and sensitivity in chromatographic assays, demonstrating its utility as a reagent for enhancing analytical performance .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Suzuki-Miyaura reactions | Key reagent for carbon-carbon bond formation |

| Drug Development | Synthesis of boron-containing drugs | Enhances therapeutic efficacy against cancer |

| Bioconjugation | Selective binding to diols | Useful in targeted drug delivery systems |

| Material Science | Development of polymers and nanomaterials | Applications in electronics and high-performance materials |

| Analytical Chemistry | Improvement in chromatography techniques | Enhances separation and detection accuracy |

Mécanisme D'action

The primary mechanism of action for 3-Methoxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves:

Transmetalation: Transfer of the boronic acid group to the palladium catalyst.

Oxidative Addition: Formation of a palladium-aryl complex.

Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Molecular Targets and Pathways:

Palladium Catalyst: The boronic acid interacts with the palladium catalyst to facilitate the coupling reaction.

Aryl or Vinyl Halides: These substrates undergo oxidative addition to the palladium catalyst.

Comparaison Avec Des Composés Similaires

- 3-Methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methylphenylboronic acid

- 4-Methylphenylboronic acid

Uniqueness: 3-Methoxy-4-methylphenylboronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .

Activité Biologique

3-Methoxy-4-methylphenylboronic acid (CAS Number: 917757-15-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BO₃ |

| Molar Mass | 165.98 g/mol |

| Density | 1.14 ± 0.1 g/cm³ |

| Melting Point | 192-194 °C |

| Solubility | Slightly soluble in water |

| pKa | 8.36 ± 0.10 |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. This property allows the compound to interact with various biological macromolecules, influencing enzymatic activities and signaling pathways. Notably, its methoxy and methylphenyl substituents enhance its binding affinity and selectivity for specific targets, such as protein kinases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production in immune cells, indicating a mechanism that could be leveraged for treating inflammatory diseases .

Anticancer Potential

This compound has shown promise in anticancer research. It selectively inhibits certain protein kinases involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions can lead to reduced tumor growth and metastasis .

Case Studies

- Inhibition of Protein Kinases

- Antimicrobial Activity Assessment

- Anti-inflammatory Mechanism Exploration

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Methoxy-4-methylphenylboronic acid, and how do they influence its reactivity in cross-coupling reactions?

- Answer : The molecular formula of structurally similar boronic acids (e.g., 4-methoxyphenylboronic acid, C₇H₉BO₃, MW 151.96 g/mol) suggests that substituents like methoxy and methyl groups impact solubility and electronic effects. The methoxy group enhances electron density on the aromatic ring, potentially increasing reactivity in Suzuki-Miyaura couplings . The methyl group may sterically hinder coupling at the ortho position, necessitating optimized reaction conditions (e.g., elevated temperatures or polar solvents like methanol) . Characterization via ¹H/¹³C NMR and HPLC is critical to confirm purity (>97% by HPLC), as impurities like anhydrides (common in boronic acids) can reduce coupling efficiency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Boronic acids, including methoxy-substituted derivatives, typically require handling under GHS Category 2 warnings (skin/eye irritation, respiratory sensitization). Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation of dust; in case of contact, rinse with water for 15 minutes and seek medical attention. Storage should be in airtight containers at 2–8°C, away from oxidizers and moisture to prevent decomposition .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Employ a combination of analytical techniques:

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free boronic acid; shifts upon anhydride formation).

- HPLC : Quantifies purity using a C18 column and UV detection (λ = 254 nm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₈H₁₁BO₃: ~178.06).

Contaminants like boroxines (cyclic anhydrides) can be detected via FT-IR (B-O-B stretching ~1,350 cm⁻¹) .

Advanced Research Questions

Q. What strategies can mitigate poor yields in Suzuki-Miyaura couplings involving this compound?

- Answer : Common issues include steric hindrance from the methyl group and competing protodeboronation. Solutions:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates.

- Base Selection : K₂CO₃ or Cs₂CO₃ in aqueous THF improves stability of boronate intermediates.

- Temperature Control : Reactions at 60–80°C enhance kinetics without degrading the boronic acid.

Monitor reaction progress via TLC or LC-MS to identify side products .

Q. How do electronic effects of the methoxy and methyl substituents influence the acid’s binding affinity in carbohydrate recognition studies?

- Answer : The methoxy group’s electron-donating nature enhances boronic acid’s ability to form reversible ester bonds with diols (e.g., sugars). Methyl groups may alter binding geometry via steric effects. Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). For example, 2-formyl-4-methoxyphenylboronic acid binds fructose with Kd ~10⁻³ M, a benchmark for comparative studies .

Q. What are the stability challenges of this compound under aqueous conditions, and how can they be addressed?

- Answer : Boronic acids hydrolyze to boroxines in water, reducing reactivity. Stabilization methods:

- Lyophilization : Store as a dry powder to minimize hydration.

- Buffered Solutions : Use pH 7–9 buffers (e.g., phosphate) to maintain boronate anion stability.

- Co-solvents : Add DMSO or DMF (10–20% v/v) to suppress aggregation .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-couplings. Key parameters:

- Natural Bond Orbital (NBO) Charges : Assess boron’s electrophilicity.

- Steric Maps : Quantify % buried volume (%Vbur) to predict steric hindrance.

Compare with experimental Hammett σ values for methoxy (σₚ = -0.27) and methyl (σₚ = -0.17) groups to validate models .

Q. Data Contradictions and Validation

Q. Discrepancies in reported melting points for structurally similar boronic acids: How should researchers resolve these?

- Answer : Variations arise from hydration states or polymorphs. For example, 4-methoxyphenylboronic acid may melt at 145–150°C, but anhydrous forms decompose at higher temperatures. Use differential scanning calorimetry (DSC) to characterize thermal behavior and powder XRD to identify crystalline phases. Cross-reference with multiple sources (e.g., PubChem, Reaxys) to establish consensus .

Q. Methodological Best Practices

Q. What analytical workflows are recommended for quantifying trace impurities in this compound?

- Answer :

Propriétés

IUPAC Name |

(3-methoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGAGEBOUIODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647885 | |

| Record name | (3-Methoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917757-15-4 | |

| Record name | (3-Methoxy-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.